molecular formula C11H15Cl4N2O3P B12753791 Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate CAS No. 24241-85-8

Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate

Cat. No.: B12753791
CAS No.: 24241-85-8
M. Wt: 396.0 g/mol
InChI Key: IMOMTSKGMBEPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate is a chemical compound with the molecular formula C11H15Cl4N2O3P It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphoramidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate typically involves the reaction of 2,3,5,6-tetrachloropyridine with dipropyl phosphoramidate. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution of chlorine atoms on the pyridine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for its intended applications. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as acetonitrile, dichloromethane, or ethanol, under controlled temperatures and atmospheric conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce sulfoxides and sulfones .

Mechanism of Action

The mechanism of action of Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate involves its interaction with nucleophiles and electrophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate is unique due to its specific combination of a phosphoramidate group and a highly substituted pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

CAS No.

24241-85-8

Molecular Formula

C11H15Cl4N2O3P

Molecular Weight

396.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-N-dipropoxyphosphorylpyridin-4-amine

InChI

InChI=1S/C11H15Cl4N2O3P/c1-3-5-19-21(18,20-6-4-2)17-9-7(12)10(14)16-11(15)8(9)13/h3-6H2,1-2H3,(H,16,17,18)

InChI Key

IMOMTSKGMBEPRH-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.